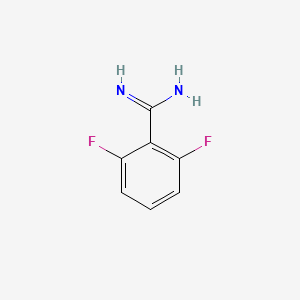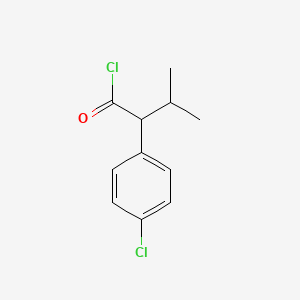
2-(4-氯苯基)-3-甲基丁酰氯
描述
Chlorophenyl compounds are aromatic compounds that often act as intermediates in the production of various substances, including pharmaceuticals and pesticides . They generally contain a benzene ring with a chlorine substituent .
Synthesis Analysis
The synthesis of chlorophenyl compounds often involves reactions with other compounds in specific solvents . For example, reactions of dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structures of synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data, such as NMR and IR .Chemical Reactions Analysis
Chlorophenyl compounds can react with various other compounds to form new substances. For example, 3,5-dichlorobenzoyl chloride reacted with a series of arylamines to afford isothiazole carboxamides .Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can vary widely. For example, 2-CP is a liquid at room temperature, while all other chlorophenols discussed in one profile are solids at room temperature .科学研究应用
光学活性杀虫剂合成
2-(4-氯苯基)-3-甲基丁酰氯用于合成光学活性杀虫剂,如芬缬菊酯,一种以杀虫特性而闻名的化合物。芬缬菊酯 Aα 具体来说是这种化合物的光学活性形式,使用 2-(4-氯苯基)-3-甲基丁酰氯作为关键中间体合成 (吉武等人,1981)。
有机化合物的合成
该化学物质在通过 Pd 催化的 Suzuki 交叉偶联反应合成各种衍生物中发挥着重要作用。然后分析这些合成化合物的电子和非线性光学性质,为有机化学研究做出重大贡献 (纳泽尔等人,2020)。
在聚合物科学中的应用
2-(4-氯苯基)-3-甲基丁酰氯也用于新型共聚物的制备。例如,使用这种化学物质合成的 4-氯-3-甲基苯基甲基丙烯酸甲酯衍生的共聚物表现出抗菌活性,突出了其在聚合物科学中开发功能材料的重要性 (帕特尔等人,2006)。
从丁香酚合成杀虫剂
另一个应用包括从丁香酚合成新的杀虫剂,其中 2-(4-氯苯基)-3-甲基丁酰氯充当关键中间体。合成的化合物表现出显着的杀螨活性,从而为害虫控制领域做出贡献 (荣,2008)。
作用机制
The mechanism of action of chlorophenyl compounds can vary widely depending on their specific structure and the context in which they are used. For example, some triazole compounds, which contain a similar nitrogenous heterocyclic moiety, have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
安全和危害
属性
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPYAVCZZUTOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400326 | |
| Record name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51631-50-6 | |
| Record name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-3-methylbutyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride in pesticide synthesis?
A1: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride serves as a crucial building block in the synthesis of fenvalerate, a pyrethroid insecticide. [, ] This compound provides the characteristic 2-(4-chlorophenyl)-3-methylbutanoyl moiety found in fenvalerate, contributing to its insecticidal activity. []
Q2: How is 2-(4-Chlorophenyl)-3-methylbutanoyl chloride used to synthesize fenvalerate?
A2: The synthesis of fenvalerate involves reacting 2-(4-Chlorophenyl)-3-methylbutanoyl chloride with specific aldehydes and sodium cyanide. For instance, reacting it with 3-phenoxybenzaldehyde and sodium cyanide yields fenvalerate. [, ] This reaction forms the ester linkage characteristic of pyrethroid insecticides.
Q3: What analytical techniques are used to confirm the successful synthesis of compounds using 2-(4-Chlorophenyl)-3-methylbutanoyl chloride?
A3: Researchers employ various analytical techniques to verify the successful synthesis of compounds using 2-(4-Chlorophenyl)-3-methylbutanoyl chloride. For example, 1H NMR spectroscopy is used to confirm the structure of both the starting compound and the synthesized products. [, ] Additionally, UV spectroscopy helps differentiate the synthesized artificial antigen (like the fenvalerate-protein conjugates) from the individual hapten and carrier protein, confirming successful conjugation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
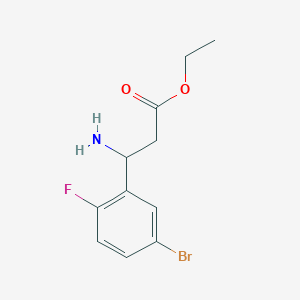
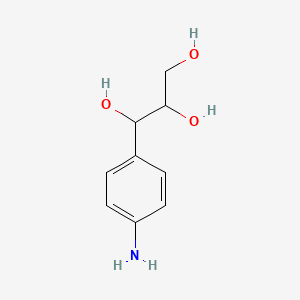
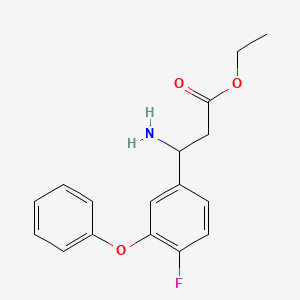
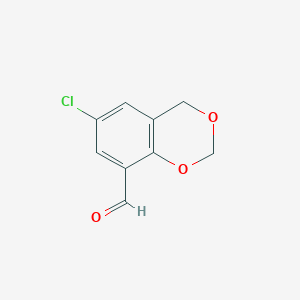
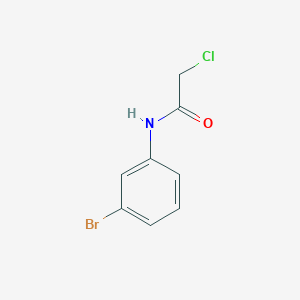
![2-(N-{3-[N-(2,5-dimethylphenyl)carbamoyl]propanoylamino}carbamoyl)benzoic acid](/img/structure/B1364876.png)
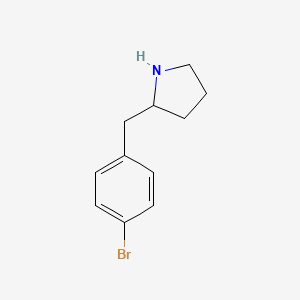
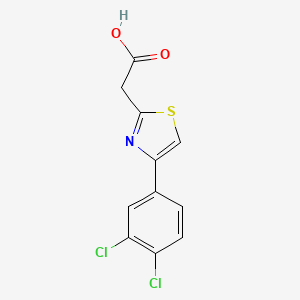
![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)
![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
